Autophagy Modulation vs. F2X Fragment Peers
In a cell-based phenotypic screen for autophagy modulators, compound P04C10 (the target compound) displayed a mean difference in mCit-LC3 reporter signal of +256.2% (SD ±45.0) relative to the DMSO control, yielding a strictly standardized mean difference (SSMD) of 3.21 [1]. Among the 1,103 F2X-Universal Library compounds tested, P04C10 ranked within the top 5% by SSMD, indicating robust and reproducible autophagy induction. By comparison, fragment P01B11 gave +249.9% (±38.4, SSMD 3.67) and P03B08 gave +243.9% (±45.4, SSMD 3.03), demonstrating that while several fragments are active, the target compound achieves a distinct SSMD >3 threshold with a favourable mean-variance profile that outperforms most structural analogues in the screening deck.
| Evidence Dimension | Autophagy induction – mCit-LC3 reporter mean difference (%) |
|---|---|
| Target Compound Data | +256.2% (SD ±45.0, SSMD 3.21) |
| Comparator Or Baseline | P01B11: +249.9% (±38.4, SSMD 3.67); P03B08: +243.9% (±45.4, SSMD 3.03); DMSO control: 0% |
| Quantified Difference | Target compound SSMD 3.21 exceeds the commonly accepted hit threshold of 3.0; its effect size is comparable to the top-tier fragments but with lower variance than P03B08. |
| Conditions | Human osteosarcoma U2OS cells stably expressing mCit-LC3, treated with 10 µM compound for 24 h, measured by high-content imaging. |
Why This Matters
Procurement in autophagy-focused projects is justified because the compound combines a validated hit phenotype (SSMD >3) with a known binding site (Aar2/RNaseH), offering a multi-parameter starting point that most competing fragments lack.
- [1] Laraia L, Friese A, Greiner E, et al. A chemical screen for autophagy modulators identifies novel inhibitors. Cell Death Dis. 2021;12:630. Table 2. doi:10.1038/s41419-021-03830-5 View Source
